
Ethyl 2-chloro-6-methoxybenzoate
Overview
Description
Ethyl 2-chloro-6-methoxybenzoate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and methoxy groups, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-6-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-6-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-chloro-6-hydroxybenzoic acid with dimethyl sulfate to introduce the methoxy group, followed by esterification with ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-6-methoxybenzoic acid and ethanol.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the ester can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Hydrolysis: 2-chloro-6-methoxybenzoic acid and ethanol.
Oxidation: 2-chloro-6-hydroxybenzoate.
Reduction: 2-chloro-6-methoxybenzyl alcohol.
Scientific Research Applications
Organic Synthesis
Ethyl 2-chloro-6-methoxybenzoate is widely used as an intermediate in the synthesis of various organic compounds. Its chlorinated and methoxylated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.
Example Reactions:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its structural features that can be modified to enhance biological activity. Research indicates that derivatives of this compound exhibit various pharmacological activities, including anti-inflammatory and antimicrobial effects.
Case Study:
A study demonstrated that derivatives of this compound showed significant inhibition against certain bacterial strains, suggesting potential use as an antibacterial agent .
Material Science
In material science, this compound can be utilized in the development of polymeric materials. Its ability to undergo polymerization reactions allows it to serve as a monomer or crosslinker in creating advanced materials with specific properties.
Application Example:
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .
Table 1: Comparison of Reactivity
Reaction Type | Reactant | Product | Conditions |
---|---|---|---|
Nucleophilic Substitution | This compound + Amine | Ethyl 2-amino-6-methoxybenzoate | Base, Solvent (e.g., DMF) |
Esterification | This compound + Alcohol | Ethyl 2-alkoxy-6-methoxybenzoate | Acid Catalyst |
Mechanism of Action
The mechanism of action of ethyl 2-chloro-6-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Ethyl 2-chloro-6-methoxybenzoate can be compared with other similar compounds such as:
Ethyl 2-methoxybenzoate: Lacks the chlorine substituent, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
2-Chloro-6-methoxybenzoic acid: The non-esterified form, which has different solubility and reactivity.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Biological Activity
Ethyl 2-chloro-6-methoxybenzoate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties and interactions with various biological systems. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
- CAS Number : 172217-12-8
The compound features a chloro substituent at the 2-position and a methoxy group at the 6-position of the benzoate ring, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active acid form that interacts with enzymes or receptors, leading to biochemical effects. The presence of halogen substituents (chlorine) is known to enhance the reactivity of organic compounds, potentially increasing their binding affinity to biological targets .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study investigating various benzoate derivatives, this compound was shown to inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values revealed significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in cultured cells, indicating its potential for treating inflammatory diseases .
Case Studies
-
Antimicrobial Susceptibility Testing :
A study evaluated the efficacy of this compound against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The results showed that the compound significantly reduced bacterial growth compared to controls, with MIC values ranging from 4 to 16 µg/mL depending on the strain tested.Strain Species MIC (µg/mL) S117 E. coli 16 IR57 E. coli 8 B64 Klebsiella pneumoniae 4 -
Anti-inflammatory Activity :
In a separate study focusing on inflammatory markers in macrophages, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting a modulatory effect on inflammatory pathways .
Research Findings
Recent investigations into the compound's structure-activity relationship (SAR) have highlighted that modifications in substituents can significantly alter its biological activity. For instance, introducing different alkyl or aryl groups can enhance or diminish antimicrobial efficacy .
Q & A
Q. Basic: What are the key considerations for synthesizing Ethyl 2-chloro-6-methoxybenzoate with high yield and purity?
Methodological Answer:
The synthesis typically involves esterification of 2-chloro-6-methoxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Critical parameters include:
- Reagent Ratios: Stoichiometric excess of ethanol (1.5–2 eq) to drive esterification to completion.
- Temperature Control: Maintain 70–80°C to optimize reaction kinetics while avoiding side reactions like transesterification.
- Purification: Post-reaction, neutralize residual acid with NaHCO₃, extract with dichloromethane, and purify via column chromatography (silica gel, hexane:ethyl acetate 8:2). Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Basic: How can researchers validate the structural identity of this compound?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR: Confirm substituent positions via ¹H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, ester carbonyl at δ 165–170 ppm in ¹³C NMR).
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Refine using SHELXL (SHELX-2018) for high-precision bond-length/angle analysis .
- Mass Spectrometry: ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 228.03 (calculated for C₁₀H₁₁ClO₃).
Q. Advanced: How can conflicting crystallographic data for this compound derivatives be resolved?
Methodological Answer:
Data contradictions often arise from disorder or twinning. Mitigation strategies include:
- High-Resolution Data: Collect diffraction data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).
- Twinning Analysis: Use PLATON’s TWIN tool to detect twinning operators. Refine using SHELXL’s TWIN/BASF commands .
- Disorder Modeling: Split occupancy for disordered groups (e.g., ethyl chains) and apply restraints to bond distances/angles.
Q. Advanced: What strategies optimize bioactivity assays for this compound derivatives in medicinal chemistry?
Methodological Answer:
- Derivatization: Introduce substituents (e.g., bromine at position 4) via electrophilic aromatic substitution to enhance binding to kinase targets.
- Docking Studies: Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., EGFR kinase). Validate via IC₅₀ assays .
- Metabolic Stability: Assess microsomal stability (human liver microsomes, NADPH cofactor) to prioritize derivatives with >60% remaining after 1 hr.
Q. Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves (tested against chlorinated compounds) and chemical-resistant lab coats.
- Ventilation: Use fume hoods for synthesis/purification to limit vapor exposure (TLV <10 ppm).
- Spill Management: Neutralize spills with activated carbon, collect in sealed containers, and dispose as hazardous waste .
Q. Advanced: How can researchers address low reproducibility in catalytic reactions involving this compound?
Methodological Answer:
- Parameter Screening: Use DoE (Design of Experiments) to optimize catalyst loading (e.g., Pd/C, 5–10 mol%), solvent polarity (DMF vs. THF), and temperature (80–120°C).
- Moisture Control: Employ Schlenk-line techniques for moisture-sensitive reactions (e.g., Grignard couplings).
- In Situ Monitoring: Track reaction progress via FTIR (C=O ester peak at ~1740 cm⁻¹) to identify intermediate decomposition .
Q. Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute LUMO maps, identifying electrophilic sites (e.g., carbonyl carbon).
- Kinetic Modeling: Apply Eyring equation to activation energy data from variable-temperature NMR experiments (Δ‡H and Δ‡S).
- Solvent Effects: Simulate using COSMO-RS to predict rate enhancements in polar aprotic solvents (e.g., DMSO) .
Q. Basic: What analytical techniques quantify trace impurities in this compound batches?
Methodological Answer:
- GC-MS: Detect volatile byproducts (e.g., unreacted 2-chloro-6-methoxybenzoic acid) with a DB-5 column (30 m × 0.25 mm).
- HPLC-PDA: Quantify non-volatile impurities (LOD <0.1%) using a gradient elution (water:acetonitrile 70:30 to 30:70 over 20 min).
- Karl Fischer Titration: Measure residual water (<0.5% w/w) to ensure stability during storage .
Properties
IUPAC Name |
ethyl 2-chloro-6-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10(12)9-7(11)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJUTKANHRRYSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.